molecular formula C6H13Cl B1655563 3-Chloro-2-methylpentane CAS No. 38384-05-3

3-Chloro-2-methylpentane

Cat. No. B1655563
CAS RN: 38384-05-3
M. Wt: 120.62 g/mol
InChI Key: FCPXHGJZKRXGJY-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.62 g/mol . The IUPAC name for this compound is 3-chloro-2-methylpentane .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylpentane consists of a pentane chain with a chlorine atom attached to the third carbon atom and a methyl group attached to the second carbon atom . The InChI representation of the molecule is InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Chloro-2-methylpentane has several computed properties. It has a molecular weight of 120.62 g/mol, and its exact mass and monoisotopic mass are 120.0705781 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has two rotatable bonds . Its topological polar surface area is 0 Ų . It has seven heavy atoms . Its complexity, computed by Cactvs, is 41.4 .

Scientific Research Applications

Organic Chemistry Research

3-Chloro-2-methylpentane is often used in organic chemistry research. For instance, it is used in the study of monochlorination of 2-methylpentane . The compound is a major product in this reaction, and its formation helps researchers understand the reactivity of different types of hydrogens in the molecule .

Reaction Thermochemistry

The compound is also used in the study of reaction thermochemistry. It is involved in various isomerization reactions, and the enthalpy changes associated with these reactions are of interest to researchers .

Grignard Reagent Preparation

3-Chloro-2-methylpentane can be used as a reactant to prepare chloro (1-ethyl-1-methylpropyl)magnesium, a type of Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis.

Kumada–Tamao–Corriu Coupling Reaction

The Grignard reagent prepared from 3-Chloro-2-methylpentane is used in the Kumada–Tamao–Corriu coupling reaction . This reaction is a type of palladium or nickel-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds.

Safety and Hazards

3-Chloro-2-methylpentane is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It’s recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

3-Chloro-2-methylpentane, also known as Pentane, 3-chloro-2-methyl-, is a branched hydrocarbon It’s known that branched hydrocarbons like 3-chloro-2-methylpentane can interact with various biological molecules due to their lipophilic nature .

Mode of Action

As a branched hydrocarbon, it may interact with biological molecules in a non-specific manner, potentially altering their function

Biochemical Pathways

Branched hydrocarbons can participate in various chemical reactions, potentially leading to the formation of different isomers . The impact of these reactions on biochemical pathways would depend on the specific targets and mode of action of 3-Chloro-2-methylpentane.

Result of Action

Given its structure as a branched hydrocarbon, it may interact with various biological molecules, potentially altering their function . The specific effects would depend on the targets and mode of action of 3-Chloro-2-methylpentane.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methylpentane. For instance, the presence of other chemicals could affect its reactivity. Additionally, physical conditions such as temperature and pressure could influence its stability and reactivity .

properties

IUPAC Name

3-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPXHGJZKRXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959303
Record name 3-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylpentane

CAS RN

38384-05-3
Record name 3-Chloro-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038384053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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